molecular formula C22H22FN3O3 B1672764 盐酸氟维司他 CAS No. 3717-88-2

盐酸氟维司他

货号 B1672764
CAS 编号: 3717-88-2
分子量: 427.9 g/mol
InChI 键: FPCCSQOGAWCVBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flavoxate hydrochloride is a synthetic urinary tract spasmolytic . It belongs to the group of medicines called antispasmodics . It is used to treat certain bladder/urinary tract symptoms . Flavoxate is a smooth-muscle relaxant. It works by relaxing the muscles in the bladder . Flavoxate helps to reduce leaking of urine, feelings of needing to urinate right away, frequent trips to the bathroom, and bladder pain .


Molecular Structure Analysis

Flavoxate hydrochloride has the molecular formula C24H26ClNO4 . Its average mass is 427.921 Da and its monoisotopic mass is 427.155029 Da .


Chemical Reactions Analysis

The thermal decomposition of flavoxate hydrochloride reveals a moderate stability up to 215°C before a complete decomposition in the temperature range of 215–650°C . The initial decomposition can be accounted for the loss of HCl, followed by loss of C24H25NO4 molecule .


Physical And Chemical Properties Analysis

Flavoxate hydrochloride has a molar mass of 427.92 g/mol . Its melting point is 232-234°C . The boiling point is 564.1°C at 760 mmHg, and the flash point is 294.9°C .

科学研究应用

药理学和作用方式

盐酸氟维司他主要用于治疗尿急性尿失禁。其药理特征包括药代动力学和毒理学评估。临床研究,包括对良性前列腺肥大患者的研究,比较了 600–1200 mg/天的剂量效果,重点关注安全性和耐受性因素。还探讨了盐酸氟维司他替代疗法,如 α-肾上腺素受体阻滞剂和丙咪嗪,强调了其对控制下尿路的受体弱抗胆碱能活性 (Ruffmann, 1988).

抗氧化和抗炎特性

类黄酮,包括盐酸氟维司他,具有显着的抗氧化和抗炎特性。它们调节 IL-1β、TNF-α、IL-6 和 IL-8 等细胞因子的表达和激活,并调节 NF-κB 和 AP-1 等促炎分子的基因表达。这些特性表明了对由炎症引起的疾病的潜在治疗应用,例如 COVID-19、炎性肠病和心血管疾病 (Al-Khayri 等,2022).

抗菌特性

类黄酮的抗菌特性已被确定为开发针对抗生素耐药性的新治疗剂的一个有前途的领域。特定的类黄酮表现出有效的抗菌活性和与抗生素的协同作用,抑制细菌毒力因子,包括酶和毒素。这表明它们在治疗感染和减少抗生素耐药菌株影响方面的潜力 (Cushnie & Lamb, 2011).

抗氧化活性和 SAR/QSAR

类黄酮的抗氧化活性归因于其结构,这也决定了它们抑制某些酶的功效。构效关系 (SAR) 和定量构效关系 (QSAR) 研究提供了设计具有增强治疗潜力的新型类黄酮的见解,特别是作为抗氧化剂使用 (Amic 等,2007).

疾病风险和流行病学研究

流行病学研究表明,类黄酮凭借其抗氧化特性,有助于蔬菜和水果对癌症和心血管疾病的保护作用。然而,需要更多的研究来充分了解其健康影响,并在未来的研究中纳入更广泛的多酚 (Arts & Hollman, 2005).

作用机制

Target of Action

Flavoxate hydrochloride primarily targets the muscarinic acetylcholine receptors in cholinergically innervated organs . These receptors play a crucial role in transmitting signals in the nervous system. Flavoxate acts as a muscarinic antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Flavoxate hydrochloride acts as a direct antagonist at muscarinic acetylcholine receptors . By blocking these receptors, flavoxate inhibits the action of acetylcholine, thereby reducing the tonus of smooth muscle in the bladder . This effectively reduces the number of required voids, urge incontinence episodes, and urge severity .

Biochemical Pathways

Flavoxate hydrochloride’s action primarily affects the cholinergic pathway . By acting as a muscarinic antagonist, it interferes with the transmission of signals in this pathway, leading to a reduction in muscle spasms in the urinary tract .

Pharmacokinetics

In a single study of 11 normal male subjects, the time to onset of action of flavoxate hydrochloride was 55 minutes . The peak effect was observed at 112 minutes . Approximately 57% of the flavoxate hydrochloride was excreted in the urine within 24 hours .

Result of Action

The primary result of flavoxate hydrochloride’s action is the relaxation of the smooth muscle in the urinary tract . This leads to a reduction in the number of required voids, urge incontinence episodes, and urge severity, providing symptomatic relief for conditions associated with lack of muscle control in the bladder .

Action Environment

The action of flavoxate hydrochloride can be influenced by various environmental factors. For example, the temperature can slightly change the inhibitory actions of flavoxate on voltage-dependent L-type Ca2+ channels . .

安全和危害

Flavoxate hydrochloride is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEVKNFZUQEERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047784
Record name Flavoxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3717-88-2
Record name Flavoxate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3717-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoxate hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavoxate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flavoxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flavoxate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAVOXATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C05J6089W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flavoxate hydrochloride
Reactant of Route 2
Reactant of Route 2
Flavoxate hydrochloride
Reactant of Route 3
Reactant of Route 3
Flavoxate hydrochloride
Reactant of Route 4
Reactant of Route 4
Flavoxate hydrochloride
Reactant of Route 5
Reactant of Route 5
Flavoxate hydrochloride
Reactant of Route 6
Flavoxate hydrochloride

Q & A

Q1: What is the primary mechanism of action of Flavoxate hydrochloride?

A1: Flavoxate hydrochloride is classified as a smooth muscle antispasmodic with a direct relaxant effect on smooth muscle cells, particularly in the urinary tract. [, , , ] While it possesses some anticholinergic properties, research suggests its primary action is not solely mediated through acetylcholine antagonism. [, , ]

Q2: How does Flavoxate hydrochloride affect gastrointestinal motility?

A2: Studies in anesthetized dogs demonstrated an initial inhibition of gastrointestinal motility followed by a marked acceleration after intravenous administration of Flavoxate hydrochloride (10 mg/kg). This biphasic response suggests a complex interplay of direct smooth muscle effects and modulation of the autonomic nervous system. []

Q3: Is there evidence that Flavoxate hydrochloride influences the sympathetic nervous system?

A3: Yes, animal studies indicate that Flavoxate hydrochloride can modulate the sympathetic nervous system. Research showed a differentiated response in sympathetic outflow, decreasing cutaneous and cardiac sympathetic activity while simultaneously increasing splanchnic activity. This suggests an influence on the central integration of sympathetic responses. []

Q4: What is the molecular formula and weight of Flavoxate hydrochloride?

A4: The molecular formula of Flavoxate hydrochloride is C24H25NO4 • HCl, and its molecular weight is 427.93 g/mol. [, ]

Q5: What analytical techniques are commonly used to quantify Flavoxate hydrochloride?

A5: Several analytical techniques have been employed to quantify Flavoxate hydrochloride in various matrices. These include:

  • High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of Flavoxate hydrochloride and its potential degradation products. Various HPLC methods utilizing different stationary phases (e.g., C18, CN) and mobile phase compositions have been reported. [, , , , , ]
  • UV Spectrophotometry: This technique exploits the UV absorbance properties of Flavoxate hydrochloride for quantification, particularly in pharmaceutical formulations. Both absorption ratio and second derivative spectrophotometric methods have been developed. [, , ]
  • Spectrofluorimetry: While Flavoxate hydrochloride itself does not fluoresce significantly, its main active metabolite, 3-methylflavone-8-carboxylic acid, exhibits native fluorescence detectable in human urine samples. []
  • Voltammetry: Electrochemical methods using mercury electrodes, including DC polarography, differential pulse polarography, and stripping voltammetry, have demonstrated high sensitivity in quantifying Flavoxate hydrochloride. []

Q6: How stable is Flavoxate hydrochloride under different storage conditions?

A6: Studies evaluating the stability of Flavoxate hydrochloride under various stress conditions have been conducted:

  • Acidic, Alkaline, Oxidative, Photolytic, and Thermal Degradation: Research has shown that Flavoxate hydrochloride undergoes degradation under these conditions, highlighting the need for proper formulation and storage. [, , ]
  • Stability Indicating Methods: Several validated RP-HPLC methods have been developed to assess the stability of Flavoxate hydrochloride in various formulations, ensuring the quality and efficacy of the drug product. [, ]

Q7: What is known about the pharmacokinetic profile of Flavoxate hydrochloride?

A7: While detailed pharmacokinetic data is limited in the provided research, studies suggest Flavoxate hydrochloride is metabolized to 3-methylflavone-8-carboxylic acid as its primary active metabolite, detectable in human urine. [, ] A sensitive RP-HPLC method has been developed for the simultaneous determination of Flavoxate hydrochloride and Ofloxacin in human plasma, paving the way for more detailed pharmacokinetic investigations. []

Q8: What are the primary clinical applications of Flavoxate hydrochloride?

A8: Flavoxate hydrochloride is primarily used for the symptomatic relief of urinary tract disorders characterized by smooth muscle spasms, including:

  • Urge Incontinence: Studies have demonstrated its efficacy in reducing urgency and frequency of urination in patients with urge incontinence. [, , , ]
  • Overactive Bladder: Flavoxate hydrochloride has shown beneficial effects in managing symptoms associated with overactive bladder, such as urgency, frequency, and urge incontinence. [, ]
  • Benign Prostatic Hyperplasia (BPH): In BPH patients experiencing inadequate relief from alpha1-adrenoceptor blockers, supplemental Flavoxate hydrochloride administration significantly improved nocturia and quality of life measures. []

Q9: What is the evidence for the efficacy of Flavoxate hydrochloride compared to other treatments?

A9: Several studies have compared the efficacy and tolerability of Flavoxate hydrochloride to other treatments for urinary tract disorders:

  • Comparison to Placebo: In a double-blind trial, Flavoxate hydrochloride at dosages of 600 mg/day and 1200 mg/day demonstrated statistically significant improvements in urodynamic parameters and symptom relief compared to placebo in patients with unstable bladder. []
  • Comparison to Other Antispasmodics: In a comparative study, Flavoxate hydrochloride showed comparable efficacy to Trospium chloride in reducing cystospasm following prostatic or bladder surgery. [] Additionally, Flavoxate hydrochloride exhibited a similar increase in bladder capacity as oxybutynin and propantheline in both sham-operated and spinal cord injured rats. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。